molecular formula C9H7F3O2 B15092607 1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone

1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone

Cat. No.: B15092607
M. Wt: 204.15 g/mol
InChI Key: MDEJHXUTJKNRNQ-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone is a fluorinated aromatic ketone of high interest in research and development. This compound serves as a valuable synthetic intermediate or building block in organic chemistry. Its structure, featuring both difluoromethoxy and fluoro substituents on the phenyl ring, makes it a potential precursor for the synthesis of more complex molecules, particularly in the field of pharmaceutical chemistry for the development of new active ingredients. The specific physicochemical properties, mechanism of action, and primary research applications for this compound are areas of active investigation. Researchers utilize this chemical exclusively in laboratory settings to explore its potential. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-4-fluorophenyl]ethanone

InChI

InChI=1S/C9H7F3O2/c1-5(13)6-2-3-7(10)8(4-6)14-9(11)12/h2-4,9H,1H3

InChI Key

MDEJHXUTJKNRNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)OC(F)F

Origin of Product

United States

Chemical Reactions Analysis

1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or fluorophenyl groups are replaced by other functional groups.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common reagents used in these reactions include metal catalysts, such as palladium or copper, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and electronic features of 1-(3-(difluoromethoxy)-4-fluorophenyl)ethanone with related compounds:

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
This compound 3-OCF₂, 4-F Ethanone, Difluoromethoxy 218.15 Not reported
1-(4-Fluorophenyl)ethanone 4-F Ethanone 152.15 35–37
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)ethanone 3-Cl, 2,6-OH, 4-OCH₃ Ethanone, Chloro, Hydroxy 246.65 160–162 (decomp.)
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazol-1-yl]ethanone Pyrazoline core, 4-Cl, 4-F Ethanone, Pyrazoline 343.78 110–112
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone 3-F, 4-OH, 5-NO₂ Ethanone, Nitro, Hydroxy 213.13 Not reported

Key Observations :

  • Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂) is more electron-withdrawing than methoxy (-OCH₃), altering the phenyl ring's electronic profile and reactivity .
  • Steric Considerations : Bulky substituents (e.g., pyrazoline cores in ) reduce molecular planarity, whereas smaller groups (e.g., 4-F in ) allow for tighter crystal packing.

Physicochemical Properties

  • NMR Data: 1-(4-Fluorophenyl)ethanone exhibits ¹H NMR signals at δ 2.65 (s, 3H, CH₃) and 7.10–8.00 (m, 4H, aromatic) in CDCl₃ . Pyrazoline derivatives (e.g., ) show downfield shifts for carbonyl groups (δ 195–200 ppm in ¹³C NMR) due to conjugation with the heterocyclic core.
  • Crystallography :
    • Pyrazoline analogs exhibit dihedral angles between the fluorophenyl ring and pyrazoline core ranging from 4.64° to 10.53°, influencing molecular rigidity .

Q & A

Q. What are the optimal synthetic routes for 1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , leveraging a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group to a fluorinated aromatic precursor. Key steps include:
  • Precursor Preparation : Start with 3-(difluoromethoxy)-4-fluorobenzene.
  • Acylation : React with acetyl chloride under anhydrous conditions at 0–5°C to minimize side reactions.
  • Workup : Hydrolyze the reaction mixture with ice-water and purify via column chromatography (silica gel, hexane/ethyl acetate).
    Yield optimization requires precise control of temperature, stoichiometry (1:1.2 molar ratio of precursor to acetyl chloride), and catalyst activation. Side products (e.g., over-acylated derivatives) can form if excess acylating agent is used .
ParameterOptimal ConditionImpact on Yield
Temperature0–5°CMinimizes decomposition
CatalystAlCl₃ (1.1 eq)Ensures complete activation
SolventDichloromethane (anhydrous)Enhances reaction kinetics

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

  • Methodological Answer :
  • 1H/19F NMR : Identify substituent positions and confirm difluoromethoxy (-OCF₂H) integration. For example, the -CF₂ group shows a triplet (J = 70–80 Hz) in 19F NMR.
  • IR Spectroscopy : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
    Contradictions (e.g., unexpected splitting in NMR) may arise from impurities or rotational isomerism. Resolve via:
  • Purification : Recrystallization in ethanol/water.
  • Complementary Techniques : X-ray crystallography (using SHELX for refinement) to confirm molecular geometry .

Q. How can the compound’s stability be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store at 40°C, 60°C, and 80°C for 4 weeks; monitor via HPLC for degradation products.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra.
  • Humidity Sensitivity : Store at 75% relative humidity; use Karl Fischer titration to assess hygroscopicity.
    Degradation pathways (e.g., hydrolysis of difluoromethoxy group) can be mitigated by storing in amber vials under inert gas .

Q. What are common derivatives synthesized from this compound, and what reaction conditions are employed?

  • Methodological Answer :
  • Oxidation : Use KMnO₄/H₂SO₄ to convert the ketone to a carboxylic acid (e.g., 1-(3-(difluoromethoxy)-4-fluorophenyl)acetic acid).
  • Reduction : NaBH₄/MeOH reduces the ketone to a secondary alcohol (yield ~75%).
  • Substitution : Electrophilic bromination (Br₂/FeBr₃) introduces bromine at the para position relative to the ethanone group.
    Monitor reaction progress via TLC (hexane:EtOAc = 4:1) .

Q. How is purity validated, and what thresholds are acceptable for research-grade material?

  • Methodological Answer :
  • HPLC : ≥98% purity (C18 column, acetonitrile/water mobile phase).
  • Elemental Analysis : C, H, F content within ±0.3% of theoretical values.
  • Melting Point : Sharp range (e.g., 85–87°C) confirms crystallinity.
    Impurities (e.g., residual AlCl₃) are quantified via ICP-MS (<10 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces. Identify electron-deficient regions (e.g., para to the ethanone group) susceptible to nitration or sulfonation.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction transition states.
    Computational results should be validated experimentally via kinetic studies (e.g., monitoring nitration rates with HNO₃/H₂SO₄) .

Q. What challenges arise in crystallizing this compound, and how can SHELX software improve structural determination?

  • Methodological Answer :
  • Crystallization Challenges : The compound’s flexibility (due to difluoromethoxy rotation) often results in poor crystal quality. Optimize via vapor diffusion (ether/pentane) at 4°C.
  • SHELX Refinement : Use SHELXL-2018 for high-resolution data (λ = 0.71073 Å). Key steps:
  • Data Integration : SAINT for frame processing.
  • Absorption Correction : SADABS for empirical adjustments.
  • Hydrogen Placement : HFIX commands for idealized positions.
    SHELX’s robust algorithms resolve twinning and disorder common in fluorinated aromatics .

Q. What mechanistic insights explain contradictions in catalytic acylation efficiency across studies?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., AlCl₃ vs. FeCl₃) arise from:
  • Lewis Acid Strength : AlCl₃ generates stronger acylium ions but may over-activate the substrate.
  • Solvent Polarity : Low-polarity solvents (DCM) favor ion-pair stabilization, enhancing reaction rates.
    Mechanistic studies using in situ IR or 27Al NMR can track acylium ion formation and catalyst-substrate interactions .

Q. How is the compound’s enzyme inhibitory activity assessed in vitro?

  • Methodological Answer :
  • Enzyme Assays : Use recombinant human cytochrome P450 isoforms (e.g., CYP3A4) in microsomal preparations.
  • IC50 Determination : Pre-incubate the compound (0.1–100 µM) with NADPH and substrate (e.g., testosterone). Quantify metabolite formation via LC-MS/MS.
  • Docking Studies : AutoDock Vina predicts binding poses in the enzyme active site. Correlate with kinetic data (Ki values) .

Q. How can conflicting spectral data (e.g., NMR splitting vs. XRD) be reconciled?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotational barriers in the difluoromethoxy group.
  • XRD Validation : Compare experimental bond lengths/angles (from SHELX-refined structures) with DFT-optimized geometries.
  • 2D NMR : NOESY or HSQC resolves through-space couplings misassigned in 1D spectra.
    Contradictions often stem from conformational flexibility, necessitating multi-technique analysis .

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